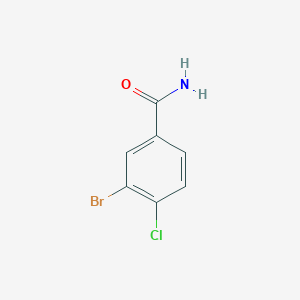

3-Bromo-4-chlorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUWZGYYJAZCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681819 | |

| Record name | 3-Bromo-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791137-22-9 | |

| Record name | 3-Bromo-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-chlorobenzamide chemical properties

An In-depth Technical Guide to 3-Bromo-4-chlorobenzamide: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of this compound. The strategic placement of bromine and chlorine atoms on the benzamide scaffold makes this compound a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amide. Its physicochemical properties are foundational to its handling, reactivity, and application in synthetic chemistry. While experimental data for some properties like melting and boiling points are not widely published, key computed and known data are summarized below.

| Property | Value | Source |

| CAS Number | 791137-22-9 | [1][2] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| Exact Mass | 232.92400 Da | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | [3] |

| Polar Surface Area (PSA) | 44.08 Ų | [1] |

| LogP (octanol/water) | 3.08560 | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 3-Bromo-4-chlorobenzoic acid, which is commercially available.[4] The transformation involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Workflow

The most common and efficient method for converting a carboxylic acid to a primary amide is through an acyl chloride intermediate.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis from 3-Bromo-4-chlorobenzoic acid

This protocol is based on well-established methods for amide synthesis from carboxylic acids.[5]

Part 1: Synthesis of 3-Bromo-4-chlorobenzoyl chloride [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-chlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-4-chlorobenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, cool concentrated ammonium hydroxide (NH₄OH) in an ice bath.

-

Reaction Execution: Slowly add the crude 3-Bromo-4-chlorobenzoyl chloride from the previous step to the cold ammonium hydroxide solution with vigorous stirring. The addition should be controlled to maintain a low temperature. A precipitate of this compound will form immediately.

-

Workup and Purification:

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any ammonium salts.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals would be anticipated. The protons of the -NH₂ group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carbonyl carbon (C=O) typically in the range of 165-175 ppm, and six for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:

-

N-H stretching vibrations of the primary amide group, appearing as two bands in the region of 3100-3500 cm⁻¹.

-

A strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹.[12]

-

An N-H bending (Amide II) band near 1600 cm⁻¹.[12]

-

C-Br and C-Cl stretching vibrations in the fingerprint region (< 1000 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[12] This unique pattern is a powerful tool for confirming the presence of both halogens in the molecule.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups: the amide, the aromatic ring, and the two halogen substituents. This combination makes it a versatile building block for creating diverse molecular architectures.

Core Reactivity

-

Amide Group: The amide functionality can participate in hydrogen bonding, which is crucial for binding to biological targets. It is generally stable but can be hydrolyzed under strong acidic or basic conditions.

-

Aromatic Halogens: The bromine atom is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[13][14] This allows for the introduction of a wide range of substituents at the 3-position, enabling extensive Structure-Activity Relationship (SAR) studies. The chlorine atom is less reactive in such couplings but contributes to the overall electronic properties and can also be a site for nucleophilic aromatic substitution under specific conditions.

Potential Applications

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry.[13][15] Halogenated benzamides, in particular, are key intermediates in the synthesis of various therapeutic agents.

Caption: Role of this compound as a versatile synthetic intermediate.

-

Kinase Inhibitors: The benzamide core is present in numerous kinase inhibitors used in cancer therapy.[15] By performing a Suzuki-Miyaura coupling at the bromine position, novel aryl or heteroaryl groups can be introduced to target the ATP-binding site of various kinases.[13]

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of anticancer agents where the benzamide scaffold is prevalent.[13] The ability to functionalize this compound makes it a valuable starting point for novel PARP inhibitors.

-

Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial properties.[15] Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[13]

Safety and Handling

As a hazardous chemical, this compound must be handled with appropriate safety precautions.

-

Hazards Identification: The compound is harmful if swallowed, in contact with skin, or inhaled.[1] It may cause skin, eye, and respiratory irritation.[16][17]

-

Handling:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

If dust is generated, a NIOSH-approved respirator should be used.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of water while removing contaminated clothing.[1]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[1]

-

Inhalation: Move the person to fresh air.[1]

-

Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a strategically functionalized molecule with significant potential as an intermediate in synthetic and medicinal chemistry. Its primary value lies in the differential reactivity of its halogen atoms, particularly the bromine, which serves as a versatile handle for cross-coupling reactions. This allows for the systematic development of novel compounds for evaluation as potential kinase inhibitors, PARP inhibitors, and antimicrobial agents. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]

- 2. This compound | 791137-22-9 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Bromo-4-chlorobenzoyl chloride [oakwoodchemical.com]

- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]

- 8. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Chlorobenzamide [webbook.nist.gov]

- 10. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 11. 3-CHLOROBENZAMIDE(618-48-4) IR Spectrum [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzamide is a halogenated aromatic amide of significant interest in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern on the benzene ring provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine and chlorine atoms offer distinct sites for further chemical modification, making it a versatile building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its potential applications.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below, providing a critical baseline for its application in research and development.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 791137-22-9 | [1] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| Melting Point | 143-145 °C | [2] |

| Boiling Point (Predicted) | 307.2 ± 32.0 °C | [2] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.09 ± 0.50 | [2] |

Solubility Profile: A Predictive Analysis

While specific experimental solubility data for this compound is not extensively documented, a qualitative understanding of its solubility can be inferred from its structural features and by drawing parallels with the well-studied analogue, benzamide. The principle of "like dissolves like" is paramount in predicting solubility behavior.

This compound is a moderately polar molecule. The amide functional group (-CONH₂) is capable of both hydrogen bond donation and acceptance, contributing to its solubility in polar solvents. The aromatic ring, however, introduces a hydrophobic character. The presence of bromine and chlorine atoms further influences polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents due to the potential for hydrogen bonding between the amide group of this compound and the hydroxyl group of the solvent. Studies on benzamide have shown it to be highly soluble in methanol and ethanol.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Favorable solubility is also expected in these solvents. They can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule. Benzamide exhibits good solubility in acetone.[3]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted in nonpolar solvents. The energy required to overcome the intermolecular forces within the crystal lattice of this compound is not sufficiently compensated by the weaker van der Waals interactions with these solvents.

-

Aqueous Solubility: Due to the hydrophobic nature of the substituted benzene ring, limited solubility in water is expected.

Experimental Determination of Solubility: A Standard Protocol

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a prepared calibration curve.

Caption: Workflow for experimental solubility determination.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-4-chlorobenzoic acid. This involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 3-Bromo-4-chlorobenzoyl chloride

The carboxylic acid is activated by conversion to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Amidation of 3-Bromo-4-chlorobenzoyl chloride

The resulting 3-bromo-4-chlorobenzoyl chloride is then reacted with an ammonia source to form the final amide product.

Protocol 2: Synthesis of this compound via Amidation

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromo-4-chlorobenzoyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

-

Ammonia Addition: While stirring vigorously, slowly add a source of ammonia. This can be in the form of concentrated aqueous ammonium hydroxide or by bubbling anhydrous ammonia gas through the solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting acyl chloride.

-

Work-up: Once the reaction is complete, if aqueous ammonia was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess ammonia), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene) to obtain a crystalline solid.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The two amide protons are expected to appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the four substituted aromatic carbons, and the two unsubstituted aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and amide substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the functional groups present. Key characteristic absorptions are expected for:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amide.

-

C=O stretching (Amide I band): A strong absorption around 1660 cm⁻¹.

-

N-H bending (Amide II band): An absorption around 1600 cm⁻¹.

-

C-N stretching: An absorption around 1400 cm⁻¹.

-

C-Br and C-Cl stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (234.48 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion peak will be observed. Fragmentation patterns would likely involve the loss of the amide group and halogen atoms.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1] Avoid generating dust. Store in a tightly closed container in a dry and cool place.[1]

Applications in Drug Development

Halogenated benzamides are a class of compounds with significant importance in medicinal chemistry. The presence and position of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is a versatile handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties that make it a valuable tool for researchers in drug discovery and organic synthesis. This guide has provided a comprehensive overview of its known and predicted characteristics, along with detailed protocols for its synthesis and characterization. A thorough understanding of these properties is fundamental to its effective application in the development of novel chemical entities.

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

3-Bromo-4-chlorobenzamide solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amide whose utility in medicinal chemistry and materials science is predicated on its handling and reactivity, both of which are fundamentally governed by its solubility characteristics. As a synthetic intermediate, its solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. An understanding of its behavior in various solvents is, therefore, not merely academic but a critical prerequisite for efficient and successful process development.

This guide serves as a comprehensive technical resource on the solubility of this compound. Moving beyond a simple data sheet, it delves into the physicochemical principles that govern its solubility, provides a framework for predicting its behavior, and presents a rigorous, field-proven protocol for the experimental determination of its solubility. This document is structured to empower researchers to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data.

Physicochemical Properties of this compound

A molecule's solubility is a direct consequence of its structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below. These properties provide the basis for understanding its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO | [Chemsrc] |

| Molecular Weight | 234.48 g/mol | [Chemsrc] |

| Appearance | White to off-white crystalline powder | [Generic observation for similar compounds][1] |

| Melting Point | Data not readily available; expected to be a high-melting solid | [Inference from similar structures like 3-Bromo-4-chlorobenzoic acid (218-222 °C)][2] |

| Calculated LogP | 3.086 | [Chemsrc] |

| Polar Surface Area (PSA) | 44.08 Ų | [Chemsrc] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [PubChem][3] |

| Hydrogen Bond Acceptors | 1 (from the C=O group) | [PubChem][3] |

The LogP value of ~3.09 indicates a significant lipophilic (oil-loving) character, suggesting that the compound will favor non-polar environments over water. However, the presence of the amide group, which can both donate and accept hydrogen bonds, provides a polar domain that allows for interactions with polar solvents.[4] The molecule is, therefore, amphiphilic, with a dominant non-polar character.

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The dissolution process is an energetic trade-off: the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Based on the physicochemical properties of this compound, we can predict its qualitative solubility in different classes of solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group capable of hydrogen bonding. Moderate to good solubility is expected, as the solvent can interact effectively with the polar amide group of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have high dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors for the amide's N-H protons. Good solubility is anticipated in solvents like DMSO and Acetone, which can effectively solvate both the polar and non-polar regions of the molecule.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Given the compound's high LogP, some solubility is expected, particularly in aromatic solvents like toluene which can engage in π-π stacking with the benzene ring. However, the energy required to overcome the strong intermolecular hydrogen bonding and dipole-dipole interactions in the solid crystal lattice may not be fully compensated, leading to lower solubility compared to polar aprotic solvents.

-

Aqueous Solvents (e.g., Water, Buffers): The high LogP value strongly suggests that this compound will have very low solubility in water. The hydrophobic nature of the bromo- and chloro-substituted benzene ring dominates its behavior in aqueous media.

The following diagram illustrates the fundamental interactions governing solubility.

Predicted Qualitative Solubility Table

As quantitative experimental data for this compound is not widely published, this table provides a predicted profile to guide initial solvent screening. Researchers are strongly encouraged to use the protocol in the following section to determine precise quantitative values.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the amide group is favorable. |

| Polar Aprotic | DMSO, Acetone | High | Strong dipole interactions and H-bond acceptance solvate the molecule effectively. |

| Non-Polar | Toluene, Dichloromethane | Low to Moderate | Favorable interactions with the aromatic ring, but insufficient to overcome lattice energy easily. |

| Non-Polar | Hexane | Very Low | Weak van der Waals forces are insufficient to disrupt the solute's strong intermolecular forces. |

| Aqueous | Water | Insoluble | High lipophilicity (LogP ~3.09) leads to unfavorable partitioning into water. |

Experimental Determination of Solubility: The Shake-Flask Method

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method, as endorsed by the Organisation for Economic Co-operation and Development (OECD).[6][7] This method establishes a thermodynamic equilibrium between the dissolved and undissolved solid, providing a true measure of saturation solubility at a given temperature.

Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

A. Materials and Equipment

-

This compound (high purity, >98%)

-

Selected solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps (e.g., 10-20 mL)

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

B. Step-by-Step Methodology

-

Solvent Pre-saturation (Optional but Recommended): To a larger vessel, add the test solvent and an excess of the solute. Stir for several hours. This step is not standard in all labs but ensures the solvent used for dilutions is saturated with the compound, preventing minor concentration changes. For most applications, using pure solvent is acceptable.

-

Sample Preparation:

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed (e.g., 100-150 rpm).[8] The agitation should be vigorous enough to keep the solid suspended but not so violent as to cause foaming or splashing.

-

Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary. To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

To ensure complete removal of suspended solids, which is a common source of error, centrifuge the vials at a moderate speed.[6]

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove any microscopic, undissolved particles.

-

Accurately perform a serial dilution of the filtered supernatant into a known volume of the same solvent using volumetric glassware. The final concentration should fall within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100mL, or molarity (mol/L).

-

Workflow Diagram for Solubility Determination

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for a robust, predictive assessment of its behavior. The molecule's significant lipophilicity, combined with its capacity for hydrogen bonding via the amide group, results in a profile of low aqueous solubility but good solubility in polar aprotic solvents like DMSO and acetone. For any application requiring precise solubility values, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for generating such data, empowering researchers to proceed with their development and discovery efforts with confidence.

References

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 1, 2026.

- Vertex AI Search. A.8. PARTITION COEFFICIENT 1. METHOD. Accessed January 1, 2026.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds. Accessed January 1, 2026.

- Vertex AI Search. Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Accessed January 1, 2026.

- Chemsrc. This compound | CAS#:791137-22-9. Accessed January 1, 2026.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, February 11, 2025.

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed January 1, 2026.

- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. March 23, 2006.

- PubChem. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014. Accessed January 1, 2026.

- Sigma-Aldrich.

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Accessed January 1, 2026.

- BLD Pharm. 86265-88-5|3-Bromo-4-chlorobenzaldehyde|BLD Pharm. Accessed January 1, 2026.

- Capot Chemical. MSDS of 3-bromo-4-chlorobenzylamine. Accessed January 1, 2026.

- Thermo Fisher Scientific.

- GovInfo. 304 Subpart E—Product Properties Test Guidelines P C C = / -. December 15, 2000.

- OECD. Test No. 105: Water Solubility. Accessed January 1, 2026.

- ChemicalBook. This compound | 791137-22-9. Accessed January 1, 2026.

- Benchchem. An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents. Accessed January 1, 2026.

- Sigma-Aldrich. 3-Bromo-4-chlorobenzoic acid 97 42860-10-6. Accessed January 1, 2026.

- PubChem. N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697. Accessed January 1, 2026.

- Benchchem. A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide. Accessed January 1, 2026.

- PubChem. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. Accessed January 1, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-4-chlorobenzoic acid 97 42860-10-6 [sigmaaldrich.com]

- 3. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. enfo.hu [enfo.hu]

- 7. oecd.org [oecd.org]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-chlorobenzamide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-4-chlorobenzamide. As direct experimental data for this specific compound is not widely available in public repositories, this document leverages predictive methodologies grounded in established spectroscopic principles and comparative data from analogous chemical structures. It is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretive analysis and standardized experimental protocols.

Introduction and Structural Rationale

This compound is a halogenated aromatic amide, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern of the bromine and chlorine atoms, along with the amide functional group, creates a unique electronic environment that dictates its reactivity and spectroscopic signature. Accurate characterization is paramount for confirming its identity, purity, and for downstream applications in complex synthetic pathways.

This guide addresses the critical need for a reliable spectroscopic profile by presenting a detailed predictive analysis. By understanding the individual and combined effects of the electron-withdrawing and resonance-donating/withdrawing groups on the benzamide scaffold, we can confidently anticipate its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra that are diagnostic of its unique substitution pattern.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide group (-CONH₂) will also produce a characteristic signal.

-

Aromatic Protons (H-2, H-5, H-6): The chemical shifts of these protons are influenced by the anisotropic effect of the benzene ring and the electronic effects of the three substituents.

-

H-2: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded, appearing furthest downfield. It will be split into a doublet by the adjacent H-6.

-

H-6: Positioned between the bromine and chlorine atoms, this proton experiences significant deshielding. It is split into a doublet of doublets by H-2 and H-5.

-

H-5: Being ortho to the chlorine atom, this proton will also be downfield, appearing as a doublet due to coupling with H-6.

-

-

Amide Protons (-NH₂): The two protons of the amide group are typically diastereotopic and may appear as two separate broad singlets or a single very broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 8.1 - 8.3 | d | ~ 2.0 | H-2 |

| ~ 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 | H-6 |

| ~ 7.6 - 7.8 | d | ~ 8.5 | H-5 |

| ~ 7.5 and 8.0 | br s | - | -NH₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The chemical shifts are predicted based on additive models considering the substituent effects of -Br, -Cl, and -CONH₂.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 167 | C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~ 138 | C-1 | Quaternary carbon attached to the amide, deshielded. |

| ~ 135 | C-4 | Quaternary carbon bonded to chlorine, significantly deshielded. |

| ~ 133 | C-6 | Aromatic CH carbon adjacent to Br and Cl. |

| ~ 131 | C-2 | Aromatic CH carbon adjacent to the carbonyl group. |

| ~ 129 | C-5 | Aromatic CH carbon adjacent to chlorine. |

| ~ 122 | C-3 | Quaternary carbon bonded to bromine. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides invaluable information about the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amide group and the aromatic ring.

-

N-H Stretching: The primary amide will show two distinct stretching bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the N-H bonds.

-

C=O Stretching (Amide I band): A very strong and sharp absorption peak is expected around 1640-1670 cm⁻¹, characteristic of the carbonyl group in an amide.[1]

-

N-H Bending (Amide II band): This band, arising from N-H bending, typically appears around 1620-1650 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching within the ring will produce several peaks in the 1475-1600 cm⁻¹ region.[2]

-

C-Cl and C-Br Stretching: Absorptions for the carbon-halogen bonds are found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3350 and ~3170 | Medium-Strong | N-H Asymmetric & Symmetric Stretch |

| ~ 3080 | Medium | Aromatic C-H Stretch |

| ~ 1660 | Strong, Sharp | C=O Stretch (Amide I) |

| ~ 1600, 1550, 1475 | Medium | Aromatic C=C Ring Stretch |

| ~ 750 - 800 | Strong | C-Cl Stretch |

| ~ 600 - 680 | Strong | C-Br Stretch |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₇H₅BrClNO. The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a highly characteristic isotopic cluster for the molecular ion peak.

-

⁷⁹Br and ⁸¹Br Natural Abundance: ~50.7% and ~49.3% (roughly 1:1 ratio).[3]

-

³⁵Cl and ³⁷Cl Natural Abundance: ~75.8% and ~24.2% (roughly 3:1 ratio).[3]

This combination will produce a distinct pattern of four peaks for the molecular ion (M, M+2, M+4, M+6). The exact masses are:

-

M (C₇H₅³⁵Cl⁷⁹BrNO): 232.9240 Da

-

M+2 (C₇H₅³⁷Cl⁷⁹BrNO / C₇H₅³⁵Cl⁸¹BrNO): 234.9211 Da

-

M+4 (C₇H₅³⁷Cl⁸¹BrNO): 236.9181 Da

The relative intensities of the M, M+2, and M+4 peaks will be approximately 100 : 129 : 42, creating a unique signature for this combination of halogens.[4]

Predicted Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is expected to induce predictable fragmentation pathways for benzamides.[5][6] The most common fragmentation involves the cleavage of the amide bond.[6][7][8]

-

α-Cleavage: Loss of the amino radical (•NH₂) from the molecular ion to form a stable 3-bromo-4-chlorobenzoyl cation.

-

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield a 3-bromo-4-chlorophenyl cation.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z Value (for ³⁵Cl, ⁷⁹Br) | Predicted Fragment Ion |

|---|---|

| 233 / 235 / 237 | [M]⁺• (Molecular Ion Cluster) |

| 217 / 219 / 221 | [M - NH₂]⁺ |

| 189 / 191 / 193 | [M - NH₂ - CO]⁺ |

| 110 / 112 | [C₆H₃Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Below is a diagram illustrating the predicted fragmentation pathway.

Caption: Predicted MS Fragmentation Pathway

Experimental Protocols

To validate the predicted data, the following standard operating procedures for sample analysis are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion cluster and key fragments.

-

Data Analysis: Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern. Analyze the major fragment ions to confirm the predicted fragmentation pathway.

The logical flow from sample preparation to final data analysis is crucial for obtaining reliable and reproducible results.

Caption: General Spectroscopic Workflow

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data present a clear and consistent profile that aligns with the principles of organic spectroscopy. These predictions serve as a reliable benchmark for researchers to confirm the synthesis and purity of this compound, facilitating its use in further scientific endeavors. The provided protocols offer a standardized approach to obtaining experimental data for verification.

References

-

University of Calgary. Isotope patterns for -Cl and -Br. Available at: [Link]

-

JoVE. Mass Spectrometry: Isotope Effect. (2024-04-04). Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications. Available at: [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018-06-12). Available at: [Link]

-

TSI Journals. Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide. Available at: [Link]

-

National Institute of Standards and Technology. Benzamide - NIST WebBook. Available at: [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021-03-24). Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. (2017-11-28). Available at: [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024-06-27). Available at: [Link]

-

PROSPRE. 1H NMR Predictor. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024-12-05). Available at: [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

A-Z Guide to 3-Bromo-4-chlorobenzamide: A Privileged Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 3-Bromo-4-chlorobenzamide is one such "privileged scaffold." Its unique halogenation pattern and versatile amide functionality provide a rich platform for synthetic diversification, enabling access to a wide array of complex molecular architectures. This in-depth guide moves beyond a simple catalog of applications, offering researchers, scientists, and drug development professionals a technical and strategic overview of how to leverage this key building block. We will explore its synthetic reactivity, provide field-proven experimental protocols, and present case studies where this scaffold is integral to the mechanism of action of potent enzyme inhibitors.

Part 1: The Synthetic Versatility of a Differentially Halogenated Benzamide

The strategic value of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond is weaker and thus more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine (C-Cl) bond.[1] This predictable reactivity allows for selective functionalization, making it a powerful tool for building molecular complexity in a controlled, stepwise manner.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[2] this compound is an excellent substrate for these transformations, primarily at the more labile bromine position.

Key Reaction Classes:

-

Suzuki-Miyaura Coupling: Ideal for forming bi-aryl structures by coupling with boronic acids or esters. This is one of the most versatile and widely used cross-coupling reactions in synthetic organic chemistry.[3]

-

Buchwald-Hartwig Amination: Enables the synthesis of carbon-nitrogen bonds, crucial for creating aryl amines from aryl halides.[4][5] This reaction has largely replaced harsher classical methods.[4]

-

Sonogashira Coupling: Forms carbon-carbon bonds between aryl halides and terminal alkynes, introducing linear structural elements.

-

Heck Coupling: Creates substituted alkenes by reacting the aryl halide with an alkene in the presence of a base.[6]

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[3][7]

Logical Workflow for Selective Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds allows for a sequential diversification strategy, as illustrated below.

Caption: Sequential functionalization of this compound.

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound. All cross-coupling reactions must be performed under an inert atmosphere.[8]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous 1,4-Dioxane (10 mL)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.[6]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.

-

Solvent Addition: Add the degassed solvent via syringe.[6]

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 6-30 hours.[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Part 2: Case Studies in Drug Discovery

The true potential of this compound is realized in its application as a core fragment in biologically active molecules. Its derivatives are found in a range of therapeutic candidates, from anticancer agents to central nervous system drugs.[9][10]

Case Study 1: Scaffolding for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[11] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing targeted cancer cell death.[11][12] The benzamide moiety is a well-established pharmacophore that interacts with the NAD+ binding site of the PARP enzyme.[11]

This compound serves as an ideal starting point for synthesizing complex PARP inhibitors. The core benzamide provides the necessary interaction, while the halogenated ring allows for the attachment of other moieties to enhance potency and selectivity.

Caption: Mechanism of action for PARP inhibitors in HR-deficient cancer cells.

Case Study 2: Building Blocks for Kinase Inhibitors

Protein kinases are another major class of drug targets, particularly in oncology.[13] Many kinase inhibitors are designed to compete with ATP at the enzyme's active site.[14] The benzamide scaffold is frequently used in these inhibitors.[15] For example, derivatives of 3-substituted benzamides have been identified as potent inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia.[15]

The synthetic handles on this compound allow for the precise installation of various substituents required to achieve high affinity and selectivity for a specific kinase target. The bromine can be replaced with a group that projects into a hydrophobic pocket, while the chlorine can be substituted later to modulate physicochemical properties.

Part 3: Physicochemical Data and Practical Considerations

A thorough understanding of a reagent's properties is essential for effective experimental design.

| Property | Value | Source |

| CAS Number | 791137-22-9 | [16] |

| Molecular Formula | C₇H₅BrClNO | [17] |

| Molecular Weight | 234.48 g/mol | Calculated |

| Appearance | White to off-white solid | General Observation |

| Reactivity Profile | Aryl bromide is more reactive in Pd-coupling than aryl chloride.[1] | [1] |

Safety and Handling:

-

This compound should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

It is considered harmful if swallowed, in contact with skin, or inhaled.[16] Always consult the Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable, differential reactivity enables chemists to rapidly generate diverse libraries of complex molecules from a single, reliable starting material. The demonstrated success of its derivatives as PARP and kinase inhibitors underscores its value as a privileged scaffold. As synthetic methodologies continue to advance, the applications for this versatile building block will undoubtedly expand, cementing its role in the development of next-generation therapeutics.

References

-

Biscoe, M. R., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-21. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Bargiggia, F., et al. (2020). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

-

Leadbeater, N. E., & McGowan, C. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 9(24), 4793-4796. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemeurope.com. Buchwald-Hartwig reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

PubChem. N-(3-bromophenyl)-4-chlorobenzamide. [Link]

-

PubChem. 3-bromo-N-(4-chlorophenyl)sulfonylbenzamide. [Link]

-

PubChem. 3-Bromo-4-hydroxybenzamide. [Link]

-

O'Hare, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4250-4254. [Link]

-

Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(10), 1957. [Link]

-

Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Chemsrc. This compound. [Link]

-

Sun, C., et al. (2018). BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency. Cancer Cell, 33(3), 401-416.e8. [Link]

-

Lee, J., & Lee, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(15), 8412. [Link]

-

ACG Publications. (2015). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. [Link]

-

De Vleeschouwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

Singh, S., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Mutation Research. Genetic Toxicology and Environmental Mutagenesis, 774, 34-40. [Link]

-

Hayrapetyan, N., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(4), 464. [Link]

-

Taylor & Francis Online. Cross-coupling reactions – Knowledge and References. [Link]

-

PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

-

Di Ianni, E., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1), 16. [Link]

- Google Patents. (2011). CN102083314B - PARP inhibitor compounds, compositions and methods of use.

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig_reaction [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CAS#:791137-22-9 | Chemsrc [chemsrc.com]

- 17. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of 3-Bromo-4-chlorobenzamide and its Derivatives

Introduction: The Benzamide Scaffold as a Privileged Core in Medicinal Chemistry

In the intricate world of drug discovery, certain molecular frameworks, known as "privileged structures," consistently appear in a multitude of biologically active compounds. The benzamide scaffold is a quintessential example of such a core, forming the structural basis for a wide range of therapeutic agents.[1][2] The introduction of halogen substituents onto this aromatic ring profoundly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictates its biological activity.[1][3]

This guide focuses on a specific, strategically substituted compound: 3-Bromo-4-chlorobenzamide . The unique meta-bromo and para-chloro substitution pattern creates a versatile chemical entity. The bromine atom at the 3-position serves as a reactive "handle" for synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[4] The chlorine atom at the 4-position, meanwhile, contributes to the overall electronic character and can be a key component for potent biological interactions.[1] This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and key evaluation protocols for derivatives of this compound, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Synthetic Strategies: Forging Diversity from a Core Scaffold

The true potential of this compound lies in its capacity to serve as a versatile starting material for a vast array of derivatives. The bromine atom is particularly amenable to transformations that build molecular complexity, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the strategic introduction of various aryl or heteroaryl groups, profoundly influencing the final compound's interaction with biological targets.

General Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization

This protocol outlines a standard procedure for coupling an arylboronic acid to the this compound core. The causality behind this choice is its reliability, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Reaction Setup (Self-Validating System): To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base like potassium phosphate (K₃PO₄, 2.0 equivalents).[5] The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 10:1 ratio).[5] The aqueous component is essential for the transmetalation step of the catalytic cycle.

-

Reaction Conditions: Heat the mixture to 90°C and stir for 12-24 hours.[5] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) against the starting material.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.[5]

Caption: General workflow for Suzuki coupling of this compound.

Anticancer Activity: Targeting Malignant Proliferation

The benzamide scaffold is a well-established feature in the design of anticancer agents.[1] Derivatives of halogenated benzamides have demonstrated significant antiproliferative properties against a variety of cancer cell lines, often through multifaceted mechanisms of action that disrupt critical cellular processes.[6]

Mechanisms of Action

-

Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes crucial for cancer cell survival and proliferation.

-

Poly(ADP-ribose) polymerase (PARP) Inhibition: The benzamide moiety is a key pharmacophore in many PARP inhibitors, which are instrumental in treating cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations).[2]

-

Histone Deacetylase (HDAC) Inhibition: Certain derivatives can act as HDAC inhibitors. HDACs are critical in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]

-

Kinase Inhibition: Derivatives have been explored for their potential to inhibit various kinases, such as the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[4]

-

-

Disruption of Microtubule Dynamics: Some benzamide compounds interfere with tubulin polymerization, a process essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6]

Caption: Simplified pathway of HDAC inhibition by benzamide derivatives.

Quantitative Anticancer Activity Data

While specific data for this compound derivatives is emerging, the activity of related structures provides a strong rationale for their investigation. The following table summarizes representative data for analogous halogenated benzamide derivatives.

| Derivative Class | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| 3/4-Bromo Benzohydrazides | HCT116 (Colon Cancer) | As low as 1.20 | [8] |

| N-(4-Bromophenyl)-4-chlorobenzamide analog | A549 (Lung Cancer) | 7.5 | [1] |

| N-(4-Bromophenyl)-4-chlorobenzamide analog | HeLa (Cervical Cancer) | 9.3 | [1] |

| N-(4-Bromophenyl)-4-chlorobenzamide analog | MCF-7 (Breast Cancer) | 8.9 | [1] |

| Spirocyclic 3-bromo-dihydroisoxazole | Pancreatic Cancer Lines | Strong growth reduction | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, serving as a reliable proxy for cell viability and proliferation.[10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate culture medium. The use of a vehicle control (e.g., DMSO) is mandatory to ensure the solvent does not impact cell viability. A known anticancer drug (e.g., 5-fluorouracil) should be used as a positive control.[8] Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.[6]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this solution to each well and incubate for 2-4 hours.[6][10] During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][10]

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens presents a global health crisis, necessitating the urgent discovery of new antimicrobial agents.[11][12] Benzamide derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][13]

Mechanisms of Action

The antimicrobial mechanisms of benzamide derivatives can be varied:

-

Enzyme Inhibition: Some derivatives target essential bacterial enzymes. For example, certain compounds act as inhibitors of the FtsZ protein, which is critical for bacterial cell division, or the MurA enzyme, which is involved in the first step of peptidoglycan synthesis.[12][14]

-

Membrane Disruption: Bromoindole derivatives, which share structural motifs, have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[11]

-

Disruption of Biosynthesis: Some analogues are thought to disrupt lipid biosynthesis pathways.[10]

Quantitative Antimicrobial Activity Data

| Derivative Class | Target Organism | Activity (MIC in µM or mg/mL) | Reference |

| 3/4-Bromo Benzohydrazides | Various bacteria/fungi | pMICam up to 1.67 µM/ml | [8] |

| N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | 10–25 µM | [10] |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2.5–5.0 mg/mL | [15] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | XDR S. Typhi | 6.25 mg/mL | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (or another appropriate medium).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control well (microbes, no compound) and a negative control well (broth, no microbes).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzamide derivatives have demonstrated potent anti-inflammatory properties, often by modulating central inflammatory signaling pathways.[16][17]

Mechanism of Action: NF-κB Pathway Modulation

A central mechanism for the anti-inflammatory effects of many compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[16] Certain N-substituted benzamides have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[16][17] Some derivatives of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) have been shown to inhibit the phosphorylation of NF-κB.[18]

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16]

-

Animal Grouping: Divide Wistar rats into several groups: a vehicle control group, a positive control group (e.g., Diclofenac sodium), and test groups receiving different doses of the derivative.[16]

-

Compound Administration: Administer the test compounds and controls orally or via intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. This induces a localized, acute inflammatory response.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.[19]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[16]

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its strategic halogenation provides both a site for synthetic diversification and a key feature for potent biological activity. The derivatives have demonstrated a broad spectrum of effects, including significant anticancer, antimicrobial, and anti-inflammatory potential. The data and protocols presented in this guide offer a solid foundation for further research. Future efforts should focus on synthesizing and screening wider libraries of these derivatives to establish more comprehensive structure-activity relationships, optimize lead compounds for potency and safety, and elucidate their precise molecular mechanisms of action.

References

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

-

Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. Available at: [Link]

-

Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. Available at: [Link]

-

Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Available at: [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells. PubMed. Available at: [Link]

-

A review of compounds derivatives with antimicrobial activities. WJBPHS. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

This compound | CAS#:791137-22-9. Chemsrc. Available at: [Link]

-

3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. PubChem - NIH. Available at: [Link]

-